N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Discovery
- Selective Kinase Inhibitors : Compounds structurally related to N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide have been identified as potent and selective inhibitors of the Met kinase family. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).
Material Science
- Electrochromic Polyamides : A study on novel aromatic polyamides with pendent triphenylamine (TPA) units showcased these materials' strong UV-vis absorption and excellent electrochromic properties. These polymers, synthesized from a dicarboxylic acid monomer and various aromatic diamines, exhibited reversible oxidation redox couples, indicating their potential for use in electrochromic devices (Chang & Liou, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
The compound interacts with its target, Leukotriene A-4 hydrolase, and influences its activity
Biochemical Pathways
The compound affects the biosynthesis pathway of leukotriene B4, a proinflammatory mediator . The downstream effects of this interaction can lead to changes in inflammatory responses within the body.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on the production of leukotriene B4 . By affecting the activity of Leukotriene A-4 hydrolase, the compound may alter the levels of leukotriene B4, potentially impacting inflammatory responses.
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-24-16-25(29)28(21-10-6-3-7-11-21)17-23(24)26(30)27-20-12-14-22(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFNEKXXMLCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.